1-(1H-pyrazol-3-yl)imidazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

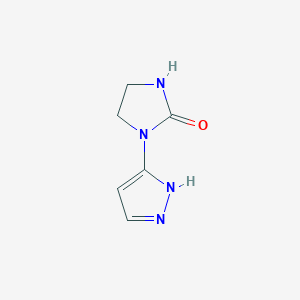

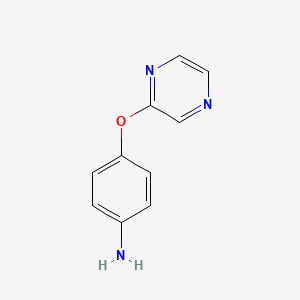

1-(1H-pyrazol-3-yl)imidazolidin-2-one is a compound with the CAS number 785834-47-1 . It is a pyrazole derivative, which is a class of compounds that contain a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of this compound involves an acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles . This method allows for the introduction of the desired pharmacophore group into position 4 of the imidazolidine ring .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to an imidazolidin-2-one ring . The molecular formula of this compound is C6H8N4O .科学的研究の応用

Antimicrobial and Antifungal Applications

- A study by Punia et al. (2021) demonstrated the antimicrobial activity of pyrazole-imidazole-triazole hybrids, synthesized from 1-(1H-imidazol-2-yl)-1H-pyrazole, exhibiting excellent potency against microbes like A. niger. This suggests potential applications in antimicrobial therapies (Punia et al., 2021).

- Zampieri et al. (2008) synthesized 1-(3,5-Diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives showing significant antifungal activity against Candida albicans and antimycobacterial activity against Mycobacterium tuberculosis, indicating its potential in treating fungal and tuberculosis infections (Zampieri et al., 2008).

Inhibitory and Catalytic Properties

- The research by Zhang et al. (2014) on Ru-catalyzed redox-neutral C-H activation via N-N bond cleavage utilized pyrazolidin-3-one as a directing group, leading to the synthesis of pharmacologically relevant compounds. This indicates the role of such compounds in facilitating chemical reactions important in pharmaceutical synthesis (Zhang et al., 2014).

- Zhang, Lee, and Widenhoefer (2009) reported the use of 1-methyl-imidazolidin-2-one in gold(I)-catalyzed intermolecular hydroamination, showing high yield and regioselectivity. This highlights its utility in catalytic processes, particularly in organic synthesis (Zhang, Lee, & Widenhoefer, 2009).

Synthesis and Characterization of Derivatives

- The synthesis of various derivatives of 1-(substituted)pyrazol-5-yl]-iminomethyl-2-nitroiminoimidazolidine was reported by Chen and Ji (2001), with compounds being verified through elemental analysis and spectroscopic studies. This suggests its versatility in the synthesis of various novel compounds (Chen & Ji, 2001).

- Hyvl et al. (2013) explored the reaction mechanism of pyrazole formation involving imidazolid-3-one derivatives. The study indicates the compound's involvement in complex chemical processes and its potential in elucidating reaction mechanisms (Hyvl et al., 2013).

Miscellaneous Applications

- The compound's potential in anti-diabetic studies was highlighted by Ibraheem et al. (2020), where benzimidazole-pyrazoline hybrids showed α-glucosidase inhibition activity, indicating its relevance in diabetes treatment (Ibraheem et al., 2020).

- Ikeda et al. (1997) found that bis(1H-pyrazol-1-yl)- and bis(1H-imidazol-1-yl)pyrimidines had cytoprotective effects, particularly 4,6-bis(1H-pyrazol-1-yl)pyrimidine, in preventing gastric lesions in rats, suggesting potential gastroprotective applications (Ikeda et al., 1997).

作用機序

Target of Action

Imidazole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .

Pharmacokinetics

Imidazole derivatives are generally known for their good bioavailability due to their high solubility in water and other polar solvents .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .

特性

IUPAC Name |

1-(1H-pyrazol-5-yl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c11-6-7-3-4-10(6)5-1-2-8-9-5/h1-2H,3-4H2,(H,7,11)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBUPBMJCRARCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785834-47-1 |

Source

|

| Record name | 1-(1H-pyrazol-3-yl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2770150.png)

![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2770155.png)

![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid](/img/structure/B2770157.png)

![(Z)-8-(furan-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2770159.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2770162.png)

![2-{[3-(Methoxycarbonyl)benzyl]thio}nicotinic acid](/img/structure/B2770163.png)

![N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2770164.png)

![6-chloro-2-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2770165.png)

![5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid](/img/structure/B2770168.png)

![4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide](/img/structure/B2770170.png)